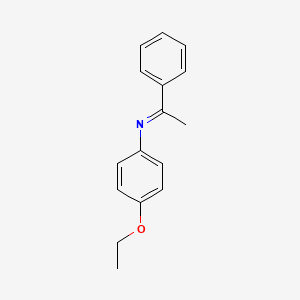
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a nitrofuran ring, an isoxazole ring, and a thiosemicarbazone moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone typically involves multiple steps:
Formation of the Nitrofuryl Intermediate: The initial step involves the nitration of furan to form 5-nitro-2-furaldehyde.
Isoxazole Ring Formation: The 5-nitro-2-furaldehyde is then reacted with an appropriate reagent to form the isoxazole ring.
Ketone Formation: The isoxazole intermediate is further reacted to introduce the ketone group.
Thiosemicarbazone Formation: Finally, the ketone intermediate is reacted with thiosemicarbazide under acidic or basic conditions to form the desired thiosemicarbazone compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the nitrofuran ring.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis and repair, leading to cell death in microbial or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-3-(5-nitro-2-furyl)pyrazole
- 5-Nitro-2-furaldehyde thiosemicarbazone
Comparison
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is unique due to its combined structural features of a nitrofuran ring, an isoxazole ring, and a thiosemicarbazone moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.
Propiedades
Número CAS |
15154-25-3 |
|---|---|
Fórmula molecular |
C11H11N5O4S |
Peso molecular |
309.30 g/mol |
Nombre IUPAC |
[(E)-1-[5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazol-4-yl]ethylideneamino]thiourea |
InChI |
InChI=1S/C11H11N5O4S/c1-5(13-14-11(12)21)9-6(2)20-15-10(9)7-3-4-8(19-7)16(17)18/h3-4H,1-2H3,(H3,12,14,21)/b13-5+ |
Clave InChI |
MEBZPTVCYFEIFD-WLRTZDKTSA-N |
SMILES isomérico |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])/C(=N/NC(=S)N)/C |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=NNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



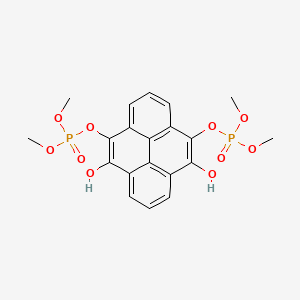

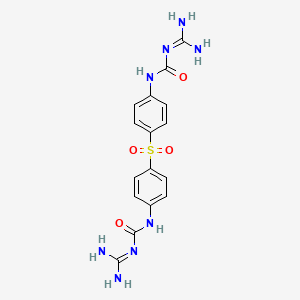
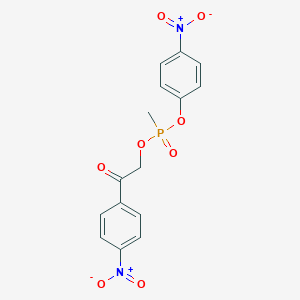
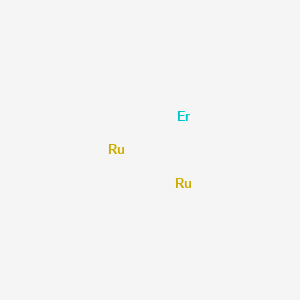
pentasilolane](/img/structure/B14706902.png)
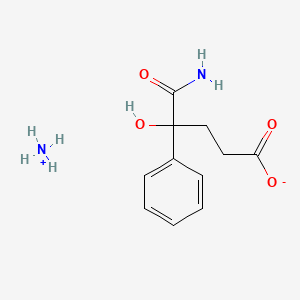
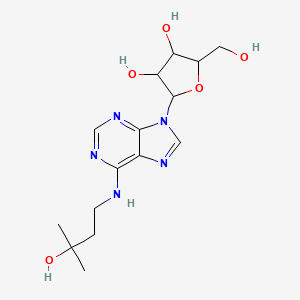
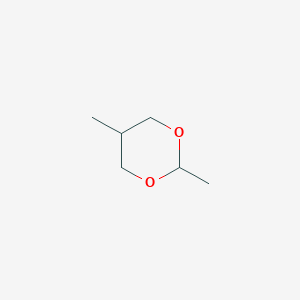
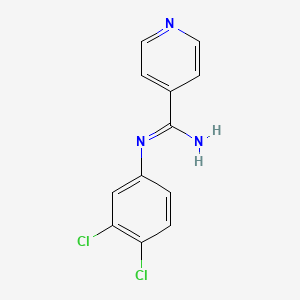
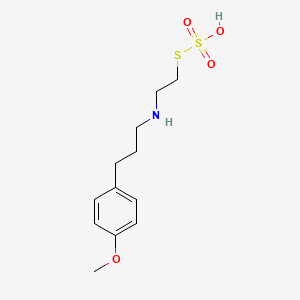
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
